molecular formula C17H18ClFN2 B5638543 1-(3-chlorobenzyl)-4-(4-fluorophenyl)piperazine

1-(3-chlorobenzyl)-4-(4-fluorophenyl)piperazine

Cat. No. B5638543
M. Wt: 304.8 g/mol
InChI Key: VNBIZUOBPVROFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives typically involves condensation reactions, nucleophilic substitutions, or modifications of existing piperazine structures. For example, the synthesis of similar compounds involves condensation between carbamimide and benzoic acid derivatives in the presence of carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions (Sanjeevarayappa et al., 2015). Another method includes the synthesis of thiophene derivatives via nucleophilic substitution reactions of phenacyl bromides with hetero arylpiperazine (Mishra & Chundawat, 2019).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray diffraction (XRD). For instance, a study on a closely related compound revealed a monoclinic crystal system with specific unit cell parameters, demonstrating the importance of weak intermolecular interactions and aromatic π–π stacking in the three-dimensional architecture of these compounds (Sanjeevarayappa et al., 2015). Another example involves the crystal and molecular structure determination of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, highlighting the conformational aspects and hydrogen bonding in the crystal lattice (Özbey et al., 1998).

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the introduction of alkyl or aryl groups through substitution reactions can significantly influence the compound's biological and chemical activity. The chemical properties are also determined by the nature of substituents, which can affect the compound's reactivity, solubility, and interaction with biological targets (Romagnoli et al., 2008).

Physical Properties Analysis

The physical properties of piperazine derivatives, including melting points, solubility, and crystallinity, are crucial for their application in various fields. These properties are influenced by the compound's molecular structure and the presence of functional groups. Studies on related compounds have shown that modifications in the piperazine ring can lead to changes in these physical properties, affecting their application potential (Malík et al., 2004).

Chemical Properties Analysis

The chemical properties of 1-(3-chlorobenzyl)-4-(4-fluorophenyl)piperazine are influenced by its functional groups and molecular geometry. These properties determine the compound's reactivity, stability, and interactions with other molecules. Research on similar compounds has highlighted the impact of different substituents on the piperazine ring, affecting their binding affinity, pharmacological activity, and overall chemical behavior (Romagnoli et al., 2008).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2/c18-15-3-1-2-14(12-15)13-20-8-10-21(11-9-20)17-6-4-16(19)5-7-17/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBIZUOBPVROFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine

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